molecular formula C23H19NOS B11563820 N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide

N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide

Cat. No.: B11563820
M. Wt: 357.5 g/mol
InChI Key: HNEGVSPOAPKZBO-UHFFFAOYSA-N
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Description

2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE is an organic compound that features a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves the reaction of naphthalen-1-ylmethyl sulfanyl compounds with naphthalen-2-yl acetamide. One common method includes the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, which are known for their high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring system allows for π-π stacking interactions, while the sulfanyl and acetamide groups can form hydrogen bonds and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE is unique due to its specific combination of naphthalene rings and sulfanyl-acetamide linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H19NOS

Molecular Weight

357.5 g/mol

IUPAC Name

N-naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)acetamide

InChI

InChI=1S/C23H19NOS/c25-23(24-21-13-12-17-6-1-2-8-19(17)14-21)16-26-15-20-10-5-9-18-7-3-4-11-22(18)20/h1-14H,15-16H2,(H,24,25)

InChI Key

HNEGVSPOAPKZBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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